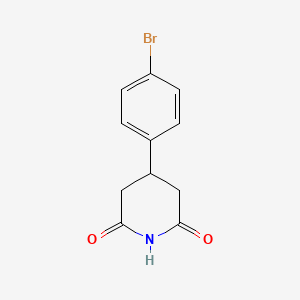

4-(4-Bromophenyl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

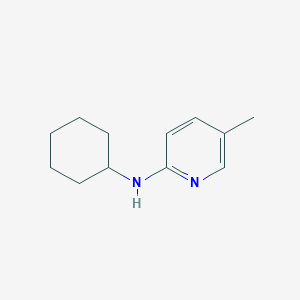

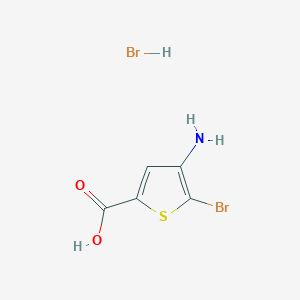

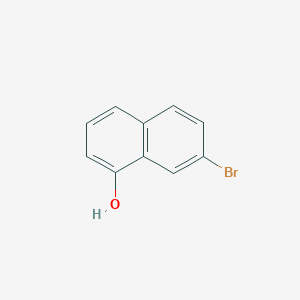

The compound "4-(4-Bromophenyl)piperidine-2,6-dione" is a brominated derivative of piperidine-2,6-dione, which is a six-membered lactam with a nitrogen atom in the ring. The presence of the bromophenyl group at the 4-position indicates potential for significant interactions in the molecule, such as hydrogen bonding and π-π interactions, which could be relevant in the context of chiral resolution and crystal structure analysis.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "4-(4-Bromophenyl)piperidine-2,6-dione", they do provide insights into related compounds. For instance, the synthesis of a structurally similar compound, "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione", was achieved and characterized by IR, 1H NMR, and elemental analysis . This suggests that similar synthetic routes could potentially be applied to the target compound, with adjustments for the specific substituents and structural requirements.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of "4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione" was determined, revealing the piperidine ring's dihedral angles with adjacent phenyl and phenylamine moieties . This information is valuable as it provides a basis for understanding how the bromophenyl group in "4-(4-Bromophenyl)piperidine-2,6-dione" might influence the overall molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "4-(4-Bromophenyl)piperidine-2,6-dione". However, the enantiomeric resolution of a related compound, "5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione", was studied, indicating that the bromophenyl moiety could play a role in chiral recognition mechanisms, possibly through hydrogen bonding and π-π interactions . These findings could be extrapolated to hypothesize the reactivity and interaction potential of "4-(4-Bromophenyl)piperidine-2,6-dione" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Bromophenyl)piperidine-2,6-dione" can be inferred from related compounds. The crystal structure analysis of "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione" revealed non-classical hydrogen bonds and π-π interactions, which are likely to be present in "4-(4-Bromophenyl)piperidine-2,6-dione" due to the bromophenyl group . Additionally, the chiral resolution study of a related compound provides limits of detection and quantitation, which could be relevant for analytical purposes . These properties are crucial for understanding the behavior of the compound in various applications, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Enantiomeric Resolution and Simulation Studies

Research has explored the enantiomeric resolution of related compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, demonstrating the importance of hydrogen bonding and π–π interactions in chiral resolution. This could have implications for the study of 4-(4-Bromophenyl)piperidine-2,6-dione in understanding chiral mechanisms in similar compounds (Ali et al., 2016).

Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids

Another study shows that compounds like 1-[(4-methylphenyl)oxy]piperidine-2,6-dione can be used in a one-pot procedure to synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) (Cal et al., 2012). This suggests potential pathways for synthesizing amino acids using 4-(4-Bromophenyl)piperidine-2,6-dione derivatives.

Aromatase Inhibition

In medicinal chemistry, derivatives of 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally similar to 4-(4-Bromophenyl)piperidine-2,6-dione, have shown effectiveness in inhibiting aromatase, an enzyme crucial for estrogen production. This indicates potential therapeutic applications for related compounds in treating estrogen-dependent diseases (Hartmann et al., 1992).

Crystal Structure Analysis

Studies on the crystal structures of similar compounds, like 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, provide insights into the molecular configurations and interactions. Such research can be valuable in understanding the structural properties of 4-(4-Bromophenyl)piperidine-2,6-dione (Rajnikant et al., 2010).

Synthesis and Antitumor Activity

Research into analogues of aminoglutethimide, like 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, reveals their potential as inhibitors of enzymes involved in hormone synthesis, highlighting a pathway for developing antitumor drugs. This could be relevant for exploring 4-(4-Bromophenyl)piperidine-2,6-dione in similar contexts (Foster et al., 1985).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-bromophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIAVEPVHCNSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499261 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)piperidine-2,6-dione | |

CAS RN |

1137-60-6 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)